

Atazanavir vs. Atazanavir-d5: A Technical Guide to Structural Differences and Analysis

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive comparison of Atazanavir and its deuterated analog, Atazanavir-d5. The focus is on the core structural differences, their implications in analytical methodologies, and a detailed examination of experimental protocols relevant to their study.

Core Structural and Mass Spectrometric Data

Atazanavir is a potent HIV-1 protease inhibitor.[1] Its deuterated isotopologue, Atazanavir-d5, serves as an invaluable internal standard for quantitative bioanalysis due to its similar chemical and physical properties but distinct mass.[1] The key differences are summarized below.

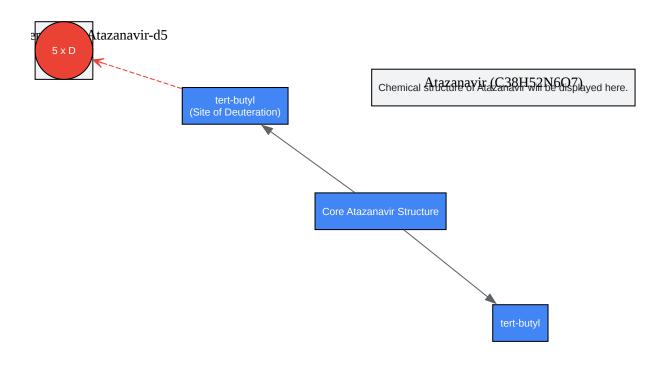
Property	Atazanavir	Atazanavir-d5
Molecular Formula	C38H52N6O7[2][3][4]	C38H47D5N6O7
Molecular Weight	~704.86 g/mol [3][4]	~709.89 g/mol
CAS Number	198904-31-3[4]	1132747-14-8[1]
Protonated Molecule ([M+H]+) m/z	705.3	710.2
Primary Fragment Ion m/z	168.0	168.0



Structural Elucidation: The Role of Deuterium Labeling

The fundamental structural difference between Atazanavir and Atazanavir-d5 lies in the substitution of five hydrogen atoms with deuterium atoms in one of the tert-butyl groups. This seemingly minor alteration has no significant impact on the drug's biological activity but provides a critical mass shift for mass spectrometric detection.

Below is a diagram illustrating the molecular structure of Atazanavir, highlighting the position of deuteration in Atazanavir-d5.



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Caption: Structural relationship between Atazanavir and the deuterated tert-butyl group in Atazanavir-d5.

Experimental Protocols



Synthesis of Atazanavir and Atazanavir-d5

Synthesis of Atazanavir: The synthesis of Atazanavir is a multi-step process. One common approach involves the coupling of two key intermediates followed by a stereoselective reduction. Another established pathway utilizes the ring-opening of a chiral epoxide intermediate with a hydrazine derivative. This step is crucial for setting one of the key stereocenters. The resulting diamino alcohol is then coupled with N-(methoxycarbonyl)-L-tert-leucine to form the final structure.

Synthesis of Atazanavir-d5: A detailed, publicly available experimental protocol for the synthesis of Atazanavir-d5 is not readily found in the scientific literature. However, based on the known structure of Atazanavir-d5, the deuterium atoms are located on one of the tert-butyl groups. A plausible synthetic strategy would involve the use of a deuterated starting material, specifically a deuterated version of a tert-leucine precursor, in the synthetic route. For example, tert-butyl magnesium chloride-d9 could be reacted with a suitable precursor to generate the deuterated tert-leucine derivative, which would then be incorporated into the Atazanavir synthesis pathway. This approach ensures the specific and stable incorporation of the deuterium atoms at the desired positions.

Quantification of Atazanavir in Biological Matrices using LC-MS/MS

The following protocol is a representative method for the analysis of Atazanavir in human hair, utilizing Atazanavir-d5 as an internal standard.

3.2.1. Materials and Reagents

- Atazanavir sulfate (Reference Standard)
- Atazanavir-d5 (Internal Standard)
- Acetonitrile (ACN), HPLC grade
- Methanol (MeOH), HPLC grade
- Water, HPLC grade



- · Acetic Acid, analytical grade
- Ammonium Acetate, analytical grade

3.2.2. Sample Preparation

- Accurately weigh approximately 2 mg of hair into a glass test tube.
- Add a solution of Methanol/Trifluoroacetic acid.
- Spike the samples with the Atazanavir-d5 internal standard solution.
- The samples are then mixed with a sodium phosphate aqueous solution (pH 9.4) and a mixture of methyl tert-butyl ether/ethyl acetate (1:1, v/v).
- After centrifugation, the samples are frozen, and the organic layer is transferred and evaporated to dryness under a stream of nitrogen.
- The residue is reconstituted in 50% ACN for injection into the LC-MS/MS system.

3.2.3. Liquid Chromatography Conditions

- Column: BDS C-18, 5.0 μm, 4.6 × 100 mm
- Mobile Phase: 55% Acetonitrile, 45% Water, 0.15% Acetic Acid, and 4 mM Ammonium Acetate
- Flow Rate: 0.8 mL/min
- Injection Volume: 2 μL
- Column Temperature: Ambient

3.2.4. Mass Spectrometry Conditions

- Ionization Mode: Positive Electrospray Ionization (ESI+)
- Detection Mode: Multiple Reaction Monitoring (MRM)







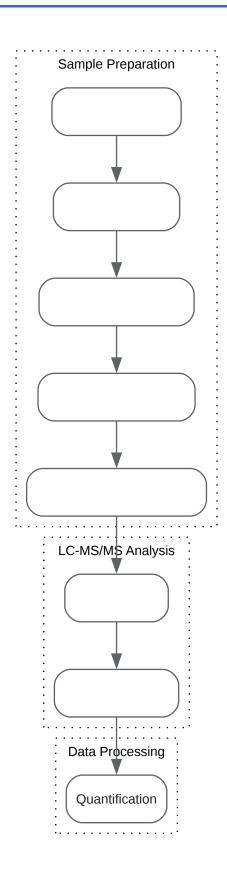
• MRM Transitions:

Atazanavir: MH+ m/z 705.3 → m/z 168.0

Atazanavir-d5: MH+ m/z 710.2 → m/z 168.0

3.2.5. Workflow Diagram





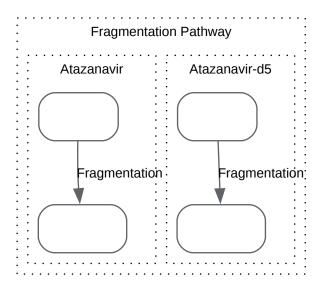
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Caption: Experimental workflow for the quantification of Atazanavir in hair samples.



Mass Spectrometry Fragmentation

In tandem mass spectrometry, both Atazanavir and Atazanavir-d5 undergo fragmentation. The precursor ion for Atazanavir is the protonated molecule at an m/z of 705.3, while for Atazanavir-d5, it is 710.2. A common and stable product ion for both is observed at an m/z of 168.0. This shared fragment, which does not contain the deuterated part of the molecule, is ideal for use in MRM assays as it provides a consistent signal for both the analyte and the internal standard, differing only in their precursor mass.



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Caption: Simplified fragmentation pathway for Atazanavir and Atazanavir-d5 in MS/MS.

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